molecular formula C17H12F3N3O3S B2661136 2-(methylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226443-91-9

2-(methylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No. B2661136
CAS RN: 1226443-91-9
M. Wt: 395.36
InChI Key: FCZDVWYGJWPSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(methylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is not fully understood. However, studies have suggested that it may exert its antifungal and antibacterial effects by inhibiting the growth of fungi and bacteria. It has also been reported to induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-(methylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can affect various biochemical and physiological processes. It has been reported to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. Studies have also suggested that this compound can induce oxidative stress and alter the expression of genes involved in cell cycle regulation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(methylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole in lab experiments include its potential as a fluorescent probe and its reported antifungal, antibacterial, and anticancer properties. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 2-(methylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole. These include further studies on its mechanism of action, the development of new synthesis methods to improve its yield and solubility, and the exploration of its potential applications in fields such as drug development and bioimaging.
In conclusion, 2-(methylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to its development as a useful tool in scientific research.

Synthesis Methods

The synthesis of 2-(methylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves the reaction of 2-methylthio-1H-imidazole-5-carbaldehyde with 3-nitrobenzaldehyde and 4-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst. This method has been reported to yield the desired compound in good to excellent yields.

Scientific Research Applications

2-(methylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has been studied for its potential applications in various fields of scientific research. It has been reported to possess antifungal, antibacterial, and anticancer properties. Studies have also shown that this compound has potential as a fluorescent probe for detecting cysteine and glutathione in biological samples.

properties

IUPAC Name

2-methylsulfanyl-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3S/c1-27-16-21-10-15(11-3-2-4-13(9-11)23(24)25)22(16)12-5-7-14(8-6-12)26-17(18,19)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZDVWYGJWPSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

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